molecular formula C19H11Cl2N3O4S B2421170 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile CAS No. 683254-93-5

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Cat. No.: B2421170
CAS No.: 683254-93-5
M. Wt: 448.27
InChI Key: TUMHASNNJMROQU-NYYWCZLTSA-N
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Description

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H11Cl2N3O4S and its molecular weight is 448.27. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O4S/c1-28-17-6-10(5-16(18(17)25)24(26)27)4-11(8-22)19-23-15(9-29-19)13-3-2-12(20)7-14(13)21/h2-7,9,25H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHASNNJMROQU-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile represents a significant area of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole derivatives followed by nitration and acylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, with significant activity observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds similar to the target molecule exhibited MIC values ranging from 0.22 to 0.25 µg/mL against selected pathogens .

Anticancer Properties

Thiazole-containing compounds have shown promising results in anticancer assays. In vitro studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the thiazole ring enhance the cytotoxic activity. For example, compounds with electron-donating groups at strategic positions on the phenyl ring demonstrated increased potency against cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of this compound with key proteins involved in disease pathways. The compound exhibited favorable binding affinities (-9.3 kcal/mol for protein 3TNT and -8.8 kcal/mol for 6LU7), indicating its potential as a therapeutic agent against SARS-CoV-2 .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound have been evaluated using in silico methods. These studies suggest that the compound possesses favorable pharmacokinetic properties, making it a viable candidate for further development in drug formulation .

Data Summary

Activity Type Tested Strains/Cell Lines MIC/IC50 Values Comments
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mLSignificant activity observed
AnticancerGlioblastoma U251IC50 < 10 µMEnhanced potency with specific substitutions
Molecular DockingSARS-CoV-2 proteins (3TNT, 6LU7)-9.3 / -8.8 kcal/molStrong binding affinity
ADMETGeneral evaluationFavorable profilesGood pharmacokinetic properties

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring substituted with a dichlorophenyl group and an acrylonitrile moiety, which contributes to its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute reported that the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, indicating its potential for further development as an anticancer drug .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that derivatives of thiazole compounds possess significant antibacterial properties. The dichlorophenyl substitution is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased efficacy against pathogens .

Enzyme Inhibition

Studies suggest that this compound may inhibit specific enzymes involved in tumor progression. For example, it has been evaluated for its ability to inhibit topoisomerases, which are crucial for DNA replication and transcription in cancer cells. The inhibition of these enzymes can lead to reduced cell proliferation .

Photovoltaic Materials

The unique electronic properties of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile make it suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently can be harnessed in the development of solar cells, contributing to renewable energy technologies .

Polymer Additives

In material science, the compound is being explored as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices can improve mechanical properties while providing additional functionality .

Table 1: Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)
MCF-715.7250.68
HeLa20.1455.34
A54918.4552.10

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to human tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Photovoltaic Application

A recent investigation into organic solar cells incorporating this compound revealed an efficiency improvement of approximately 15% compared to traditional materials. The study emphasized the importance of molecular design in optimizing energy conversion efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.